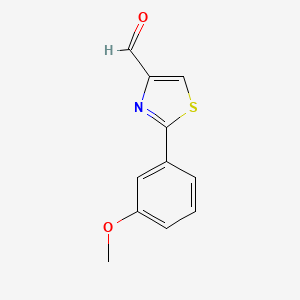

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Description

Significance of the Thiazole (B1198619) Nucleus in Chemical and Biological Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules. nih.govwikipedia.org Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry and materials science. chemimpex.comresearchgate.net The thiazole nucleus is a key component in a variety of natural products, including Vitamin B1 (thiamine), which is essential for proper neurological function. nih.gov

The aromaticity of the thiazole ring allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives. nih.gov These modifications can tune the molecule's steric and electronic properties, influencing its interactions with biological targets. nih.gov Consequently, thiazole-containing compounds have been investigated for a wide spectrum of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. thieme-connect.demyskinrecipes.comnih.gov Several FDA-approved drugs, such as the antibiotic Sulfathiazole and the antiretroviral Ritonavir, feature the thiazole core, underscoring its importance in drug discovery. thieme-connect.de

Overview of Functionalized Thiazole Derivatives in Medicinal Chemistry

The versatility of the thiazole ring is fully realized through functionalization, where different chemical groups are attached at its various positions (C2, C4, and C5). thieme-connect.de This process of creating functionalized thiazole derivatives is a key strategy in medicinal chemistry to develop new therapeutic agents with improved potency and selectivity. chemimpex.com For instance, the introduction of aryl groups, halogens, or amide linkages can significantly alter a compound's pharmacological profile. nih.govresearchgate.net

Substituted thiazoles are central to many clinically important drugs. For example, Dasatinib and Dabrafenib are potent anticancer agents that incorporate a thiazole moiety. The functional groups on these molecules are crucial for their binding to specific biological targets, such as protein kinases. Research has shown that even subtle changes in substitution patterns on the thiazole ring can lead to dramatic differences in biological activity. nih.gov This structure-activity relationship (SAR) is a major focus of research, guiding the rational design of more effective and less toxic drug candidates. nih.govmdpi.com

Positioning of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde within Contemporary Research

Within the vast field of thiazole chemistry, this compound emerges as a significant synthetic intermediate and a valuable building block. chemimpex.comnih.gov Its structure combines three key features: the proven biologically active thiazole nucleus, a 2-aryl substituent (the 3-methoxyphenyl (B12655295) group), and a reactive formyl (carbaldehyde) group at the 4-position.

The 3-methoxy substitution on the phenyl ring can influence the compound's electronic properties and metabolic stability. nih.gov The aldehyde group at the C4 position is particularly important as it serves as a versatile chemical handle for further synthetic transformations. scbt.com It can readily participate in condensation reactions, reductive aminations, and oxidations to create a wide array of more complex derivatives, such as Schiff bases, amines, and carboxylic acids. scbt.com These derivatives are often explored for their potential as pharmaceutical agents, particularly in targeting neurological disorders, and in the development of novel agrochemicals. chemimpex.com Therefore, this compound is positioned not typically as an end-product, but as a crucial starting material for generating libraries of new compounds for biological screening and materials science applications. chemimpex.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | cymitquimica.com |

| Synonyms | 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde | cymitquimica.com |

| CAS Number | 749902-11-2 | scbt.com |

| Molecular Formula | C₁₁H₉NO₂S | scbt.comcymitquimica.com |

| Molecular Weight | 219.26 g/mol | scbt.comcymitquimica.com |

| Appearance | Off-white to yellow solid | chemimpex.com |

| Purity | ≥95% | myskinrecipes.comcymitquimica.com |

| InChI Key | AZBYGUZCRCHMPF-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | COc1cccc(-c2nc(C=O)cs2)c1 | cymitquimica.com |

Plausible Synthetic Routes

The synthesis of this compound can be approached through established heterocyclic chemistry methods.

| Synthetic Method | Description | Key Reactants |

| Hantzsch Thiazole Synthesis | A classic method involving the condensation of a thioamide with an α-halocarbonyl compound. wikipedia.orgorganic-chemistry.org To obtain the target molecule, 3-methoxythiobenzamide (B134086) would be reacted with a 3-halo-2-oxopropanal derivative. | 3-methoxythiobenzamide, 3-halo-2-oxopropanal |

| Vilsmeier-Haack Formylation | This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. thieme-connect.deorganic-chemistry.orgwikipedia.org Starting with 2-(3-methoxyphenyl)thiazole, treatment with a Vilsmeier reagent (formed from POCl₃ and DMF) would install the aldehyde at the C4 or C5 position. thieme-connect.deresearchgate.net | 2-(3-methoxyphenyl)thiazole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |

Expected Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected data can be inferred from the analysis of analogous structures. rsc.orgnih.govresearchgate.net

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO): A distinct singlet in the downfield region (δ 9.8-10.2 ppm).- Thiazole proton (C5-H): A singlet around δ 8.0-8.5 ppm.- Aromatic protons: A complex multiplet pattern between δ 7.0-7.8 ppm for the methoxyphenyl ring.- Methoxy (B1213986) protons (OCH₃): A sharp singlet around δ 3.8-3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the highly deshielded region (δ 185-195 ppm).- Thiazole carbons: Signals typically between δ 115-170 ppm.- Aromatic carbons: Multiple signals in the δ 110-160 ppm range.- Methoxy carbon (OCH₃): A signal around δ 55-56 ppm. |

| IR Spectroscopy (cm⁻¹) | - C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.- C=N stretch (thiazole): An absorption band around 1550-1600 cm⁻¹.- C-O stretch (ether): An absorption band around 1200-1250 cm⁻¹.- Aromatic C-H stretch: Bands above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z 219. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBYGUZCRCHMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366612 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749902-11-2 | |

| Record name | 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749902-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methoxyphenyl Thiazole 4 Carbaldehyde and Its Analogues

Strategies for the Construction of the Thiazole-4-carbaldehyde Core

The formation of the thiazole (B1198619) ring, particularly with a carbaldehyde (formyl) group at the 4-position, is a critical step that can be achieved through several distinct pathways.

Cyclocondensation reactions are foundational in the synthesis of thiazole rings. The most prominent of these is the Hantzsch thiazole synthesis, first described in 1887, which involves the reaction between an α-halocarbonyl compound and a thioamide. chemhelpasap.comsynarchive.combepls.com This method is widely used due to its simplicity and generally high yields. chemhelpasap.com The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

To specifically obtain a thiazole-4-carbaldehyde, the α-halocarbonyl component must be a three-carbon aldehyde equivalent, such as a 2-halo-3-oxopropanal derivative or a protected form thereof. The reaction of thioamides with various α-halocarbonyl compounds can produce thiazoles with a wide array of functional groups at positions 2, 4, or 5. researchgate.net Besides the Hantzsch synthesis, other classical methods like the Robinson-Gabriel and Cook-Heilborn syntheses also provide routes to the thiazole nucleus, though the Hantzsch method remains the most common for its versatility. bepls.comresearchgate.net

Modern synthetic organic chemistry has introduced metal-catalyzed reactions as a powerful tool for the functionalization of heterocyclic rings. thieme-connect.deyoutube.com Transition metals such as palladium, copper, and ruthenium are employed to catalyze C-H functionalization, allowing for the direct introduction of substituents onto the thiazole core without pre-functionalized starting materials. nih.govnih.gov

For the synthesis of a 4-carbaldehyde, a metal-catalyzed C-H formylation would be a targeted approach. While the literature describes various C-H functionalizations like arylation and nitration on thiazole rings nih.govnih.gov, direct formylation represents a highly efficient and atom-economical strategy. These reactions often require a directing group to achieve regioselectivity, ensuring that the functional group is installed at the desired position. youtube.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and convergent pathway to complex molecules like substituted thiazoles. nih.govnih.goviau.ir These reactions are valued for their operational simplicity and ability to generate diverse molecular libraries. thieme-connect.com

Several MCRs have been developed for thiazole synthesis. One such method involves the one-pot reaction of oxo components (aldehydes or ketones), primary amines, thiocarboxylic acids, and a specialized isocyanide to produce 2,4-disubstituted thiazoles. thieme-connect.com Another green methodology utilizes the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation. nih.gov These approaches can provide rapid access to diverse thiazole derivatives, potentially including those with a 4-carbaldehyde group, by carefully selecting the starting components. iau.irthieme-connect.com

Regiospecific Introduction of the 3-Methoxyphenyl (B12655295) Moiety

The precise installation of the 3-methoxyphenyl group at the C2 position of the thiazole ring is crucial for the synthesis of the target compound. This can be achieved either by incorporating the moiety into a precursor before ring formation or by attaching it to a pre-formed thiazole ring.

The introduction of an aryl group at a specific position on the thiazole ring can be accomplished through two primary strategies. The first and most traditional approach is to include the aryl group in one of the starting materials for a cyclocondensation reaction. For instance, in the Hantzsch synthesis, using a 2-aryl-substituted thioamide will result in a 2-arylthiazole. chemhelpasap.comsynarchive.com

The second strategy involves the post-synthetic functionalization of a pre-existing thiazole ring. Metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, or direct C-H arylation, can be used to forge the carbon-carbon bond between the thiazole C2 and the aryl ring. nih.gov Ruthenium-catalyzed reactions, for example, have been developed for the C-H nitration of 2-arylthiazoles, demonstrating the feasibility of functionalizing these systems using transition metals. nih.gov

The most direct and widely employed method for synthesizing 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde involves the use of precursors that already contain the required structural components. In the context of the Hantzsch synthesis, the key precursors are a substituted thioamide and an appropriate α-halocarbonyl. synarchive.comresearchgate.net

Specifically, 3-methoxythiobenzamide (B134086) serves as the precursor that provides both the sulfur atom and the regiospecifically positioned 3-methoxyphenyl group at the C2 position of the final thiazole ring. This thioamide is then reacted with an α-halocarbonyl compound that acts as the source for carbons 4 and 5 of the thiazole ring, as well as the aldehyde function at C4. The selection of these specific precursors ensures the desired connectivity and functionality in the final product through a reliable cyclocondensation pathway. synarchive.com

Data Tables

Table 1: Summary of Synthetic Strategies for the Thiazole-4-carbaldehyde Core

| Synthetic Strategy | Key Reactants | Description | Reference(s) |

| Cyclocondensation (Hantzsch) | α-Halocarbonyl, Thioamide | A classic, high-yielding reaction where an α-halocarbonyl condenses with a thioamide to form the thiazole ring. | chemhelpasap.comsynarchive.combepls.comresearchgate.net |

| Metal-Catalyzed C-H Functionalization | Thiazole, Formylating Agent, Metal Catalyst | A modern approach involving the direct introduction of a formyl group onto the C4 position of a pre-formed thiazole ring. | thieme-connect.deyoutube.comnih.gov |

| Multicomponent Reactions (MCRs) | Aldehyde/Ketone, Amine, Thioacid, Isocyanide (example) | An efficient one-pot synthesis combining three or more components to rapidly build a substituted thiazole scaffold. | nih.govthieme-connect.comrsc.org |

Table 2: Key Precursors for the Synthesis of this compound

| Precursor | Role in Synthesis | Relevant Synthetic Method | Reference(s) |

| 3-Methoxythiobenzamide | Source of the 2-(3-methoxyphenyl) group and the ring's sulfur and nitrogen atoms. | Hantzsch Thiazole Synthesis | synarchive.comresearchgate.net |

| 2-Halo-3-oxopropanal (or equivalent) | Provides C4 and C5 of the thiazole ring and the C4-carbaldehyde group. | Hantzsch Thiazole Synthesis | chemhelpasap.comresearchgate.net |

| 2-Thiazolecarboxaldehyde | Potential starting material for further functionalization (e.g., arylation at C2). | Metal-Catalyzed Cross-Coupling | nih.govnih.gov |

One-Pot and Stepwise Synthesis Protocols

The classical Hantzsch thiazole synthesis involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of this compound, this would typically involve the reaction of 3-methoxythiobenzamide with a suitable 3-halo-2-oxopropanal derivative.

Stepwise Synthesis:

A common stepwise approach involves the initial formation of the thiazole ring followed by the introduction or modification of the C4-substituent. One plausible route begins with the reaction of 3-methoxythiobenzamide with ethyl bromopyruvate to yield ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. This ester can then be reduced to the corresponding alcohol, 2-(3-methoxyphenyl)thiazol-4-yl)methanol, using a reducing agent like lithium aluminium hydride. Subsequent oxidation of the alcohol, for instance with manganese dioxide or a Swern oxidation, would furnish the target aldehyde, this compound.

Another stepwise strategy could start from 3-methoxybenzonitrile, which can be converted to 3-methoxythiobenzamide by reaction with a sulfiding agent like Lawesson's reagent or sodium hydrosulfide. The resulting thioamide can then be reacted with a protected α-haloacetaldehyde derivative to form the thiazole ring, followed by deprotection to reveal the carbaldehyde.

One-Pot Synthesis:

One-pot methodologies offer an efficient alternative by combining multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. A potential one-pot synthesis of 2-aryl-4-formylthiazoles could involve the reaction of a thioamide, such as 3-methoxythiobenzamide, with a suitable three-carbon building block that already contains the aldehyde functionality or its precursor. For instance, a multicomponent reaction between 3-methoxythiobenzamide, an α-haloketone, and a formylating agent could directly yield the desired product. jocpr.com While specific literature detailing a one-pot synthesis for this exact compound is scarce, the general principles of one-pot thiazole synthesis are well-established and could be adapted. beilstein-journals.orgrsc.org

Derivatization from this compound as a Key Intermediate

The aldehyde group of this compound is a versatile handle for a wide array of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activities. chemimpex.com

Synthesis of Chalcones:

Chalcones, or α,β-unsaturated ketones, are important pharmacophores. They can be synthesized from this compound via a Claisen-Schmidt or aldol (B89426) condensation with an appropriate ketone. nih.govnih.gov For example, reacting the aldehyde with a substituted acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide would yield the corresponding thiazolyl chalcone. The reaction conditions, such as the base used and the reaction time, can be optimized to achieve high yields. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Substituted Acetophenone | Thiazolyl Chalcone |

Synthesis of Schiff Bases:

The condensation of this compound with primary amines leads to the formation of Schiff bases (imines). This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol, often with a catalytic amount of acid. jocpr.comnih.gov A wide variety of amines can be used, including aromatic, heteroaromatic, and aliphatic amines, allowing for the generation of a diverse library of thiazolyl Schiff bases. mediresonline.orgresearchgate.netjocpr.com

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine | Thiazolyl Schiff Base |

Synthesis of Hydrazones:

Similarly, hydrazones can be prepared by the reaction of this compound with hydrazines. nih.gov The reaction of the aldehyde with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines, such as phenylhydrazine, yields the corresponding N-unsubstituted or N-substituted hydrazones. organic-chemistry.orgresearchgate.netresearchgate.net These reactions are generally straightforward and proceed in good yields. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Hydrazine/Substituted Hydrazine | Thiazolyl Hydrazone |

These derivatization reactions highlight the utility of this compound as a pivotal intermediate in the synthesis of a broad spectrum of heterocyclic compounds with potential applications in various fields of chemical and biological research.

Spectroscopic and Structural Elucidation Studies of 2 3 Methoxyphenyl Thiazole 4 Carbaldehyde and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, it is possible to map out the precise connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde provides distinct signals that correspond to each unique proton environment in the molecule. The aldehyde proton (-CHO) is highly characteristic and appears as a singlet in the far downfield region, typically around δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. amazonaws.com

The protons of the thiazole (B1198619) ring also exhibit characteristic shifts. The proton at the C5 position of the thiazole ring is expected to appear as a singlet at approximately δ 8.2-8.5 ppm. The protons on the 3-methoxyphenyl (B12655295) ring display a more complex pattern due to their coupling interactions. These aromatic protons typically resonate in the range of δ 7.0-7.8 ppm. The methoxy (B1213986) group (-OCH₃) protons are readily identified as a sharp singlet at around δ 3.8-3.9 ppm. nanomedicine-rj.comdoi.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H (CHO) | 9.9 - 10.1 | Singlet |

| Thiazole H-5 | 8.2 - 8.5 | Singlet |

| Aromatic H (methoxyphenyl) | 7.0 - 7.8 | Multiplet |

| Methoxy H (OCH₃) | 3.8 - 3.9 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. pdx.educhemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of δ 184-192 ppm. amazonaws.comoregonstate.edu The carbon atoms of the thiazole ring, C2, C4, and C5, are expected to resonate between δ 145 and 170 ppm.

The carbons of the 3-methoxyphenyl ring appear in the aromatic region of δ 110-160 ppm. The carbon attached to the methoxy group (C-O) will be the most downfield of the phenyl ring carbons (excluding the one attached to the thiazole), appearing around δ 160 ppm. The methoxy carbon itself gives a signal around δ 55-56 ppm. nanomedicine-rj.comoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C (CHO) | 184 - 192 |

| Thiazole C2 | 165 - 170 |

| Thiazole C4 | 150 - 155 |

| Thiazole C5 | 125 - 130 |

| Aromatic C (methoxyphenyl) | 110 - 160 |

| Methoxy C (OCH₃) | 55 - 56 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. oregonstate.edu

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the protons on the 3-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of which proton is attached to which carbon, for instance, linking the thiazole H5 proton to the thiazole C5 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would display several key absorption bands.

The most prominent and diagnostic peak would be the strong C=O stretching vibration of the aldehyde group, which is expected in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as one or two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The spectrum would also show absorptions corresponding to the aromatic and heterocyclic rings. The C=C and C=N stretching vibrations of the phenyl and thiazole rings are typically observed in the 1450-1625 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the methoxy group are expected to produce strong bands around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde (CHO) | C=O Stretch | 1680 - 1700 |

| Aldehyde (CHO) | C-H Stretch | ~2720, ~2820 |

| Aromatic/Thiazole | C=C and C=N Stretch | 1450 - 1625 |

| Methoxy (Ar-O-CH₃) | C-O Asymmetric Stretch | ~1250 |

| Methoxy (Ar-O-CH₃) | C-O Symmetric Stretch | ~1040 |

| Aromatic/Thiazole | C-H Stretch | > 3000 |

Note: Frequencies are typical ranges for the specified functional groups. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO₂S), the molecular weight is 219.26 g/mol . chemimpex.commyskinrecipes.com In high-resolution mass spectrometry (HRMS), the exact mass would be measured, confirming the molecular formula.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can also reveal characteristic fragmentation patterns that help to confirm the structure. nih.gov The molecular ion peak [M]⁺ would be observed at m/z 219. Key fragmentation pathways could include:

Loss of a hydrogen radical to give an [M-1]⁺ peak at m/z 218, which is common for aldehydes. miamioh.edu

Loss of the formyl radical (•CHO) to give a fragment at m/z 190.

Cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃) to yield a fragment at m/z 204, or loss of a methoxy radical (•OCH₃) to give a fragment at m/z 188.

Cleavage of the thiazole ring itself can lead to further characteristic fragments. nih.govsapub.org

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., UV-Vis, Raman)

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within conjugated systems. The extended π-system of this compound, which includes the phenyl ring, the thiazole ring, and the carbonyl group, is expected to result in strong UV absorption. The absorption maxima (λmax) are typically observed for similar conjugated thiazole systems and can be used to study the electronic properties of the molecule and its derivatives. scielo.org.zaresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. The C=O stretch of the aldehyde, the aromatic ring breathing modes, and the C-S stretching of the thiazole ring would give rise to characteristic Raman signals. While often less routinely used for initial structural elucidation than IR, it can be a powerful tool for detailed vibrational analysis. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms. nih.gov This technique is indispensable for establishing the absolute stereochemistry of chiral molecules and for analyzing the intricate network of intermolecular interactions that govern the solid-state architecture of crystalline materials. nih.gov While a single-crystal X-ray structure for this compound itself is not publicly available, analysis of closely related methoxyphenyl-thiazole derivatives provides significant insight into the structural characteristics that can be anticipated for this compound class.

The study of derivatives offers a window into the typical planarity of the thiazole ring, the rotational freedom of the methoxyphenyl group, and the non-covalent interactions that dictate crystal packing. These interactions often include hydrogen bonds and π–π stacking, which are crucial in stabilizing the crystal lattice. nih.gov

For instance, the crystal structure of 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole reveals a non-planar molecule, with a dihedral angle of 14.8 (2)° between the benzene (B151609) and thiazole rings. researchgate.net This deviation from planarity is a common feature in such bi-aryl systems, arising from the steric hindrance between the ortho hydrogens of the two rings. The solid-state architecture of this compound is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming an infinite chain-like structure. researchgate.net

In a more complex derivative, (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, the thiazole ring is nearly planar. nih.goviucr.org The two methoxyphenyl groups are oriented almost perpendicular to the thiazole ring, with dihedral angles of 79.29 (6)° and 71.31 (7)°. nih.goviucr.org The crystal packing in this instance is a complex three-dimensional network established by a series of C—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds, supplemented by π–π interactions. nih.gov

Another related structure, (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine, demonstrates significant twisting between its various ring systems. cardiff.ac.uk The twist angle between the thiazole and the methoxybenzene group is 55.87(7)°. cardiff.ac.uk Its solid-state structure is characterized by pairs of molecules linked by C–H⋯O and C–H⋯N interactions, which then stack into columns. cardiff.ac.uk

These examples underscore the power of X-ray crystallography to reveal detailed conformational and packing information. For this compound, a crystallographic study would be expected to precisely define the dihedral angle between the 3-methoxyphenyl group and the thiazole-4-carbaldehyde moiety. Furthermore, it would elucidate the role of the aldehyde and methoxy functional groups in forming intermolecular interactions, such as hydrogen bonds or weaker C-H···O interactions, which would define its supramolecular assembly in the solid state.

The crystallographic data for related derivatives are summarized in the tables below to illustrate the type of detailed structural information obtained from such analyses.

Table 1: Crystallographic Data for Selected Methoxyphenyl-Thiazole Derivatives

| Compound | Formula | Crystal System | Space Group | V (ų) | Z |

| 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole researchgate.net | C₁₀H₁₀N₂OS | Orthorhombic | Pn2₁a | 1001.4(4) | 4 |

| (Z)-3-(4-methoxyphenyl)-4-(...)-N-phenylthiazol-2(3H)-imine cardiff.ac.uk | C₂₅H₂₁N₅OS | Monoclinic | P2₁/n | 2183.53(16) | 4 |

| (2Z,5Z)-3-(2-methoxyphenyl)-2-[...]-thiazolidin-4-one iucr.org | C₂₄H₁₉N₃O₅S | - | - | - | - |

Data sourced from crystallographic information files.

Table 2: Key Dihedral Angles in Selected Methoxyphenyl-Thiazole Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole researchgate.net | Benzene | Thiazole | 14.8(2) |

| (2Z,5Z)-3-(2-methoxyphenyl)-2-[...]-thiazolidin-4-one nih.goviucr.org | Methoxyphenyl 1 | Thiazole | 79.29(6) |

| (2Z,5Z)-3-(2-methoxyphenyl)-2-[...]-thiazolidin-4-one nih.goviucr.org | Methoxyphenyl 2 | Thiazole | 71.31(7) |

| (Z)-3-(4-methoxyphenyl)-4-(...)-N-phenylthiazol-2(3H)-imine cardiff.ac.uk | Thiazole | Methoxybenzene | 55.87(7) |

These angles indicate the degree of twisting between the planar ring systems.

Pharmacological and Biological Activity Assessment of 2 3 Methoxyphenyl Thiazole 4 Carbaldehyde Derivatives

Antimicrobial Efficacy of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde Analogues

Analogues and derivatives of the 2-(3-methoxyphenyl)thiazole scaffold have demonstrated notable antimicrobial properties. The inherent bioactivity of the thiazole (B1198619) nucleus, often enhanced by specific substitutions, makes it a target of interest for combating pathogenic microbes.

Derivatives built upon the thiazole framework have shown a range of antibacterial efficacy. In various studies, these compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria, often exhibiting moderate to good activity. nih.gov For instance, a series of novel heteroaryl(aryl) thiazole derivatives displayed Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. nih.gov

The structure of the derivative plays a key role in its antibacterial potency. One study found that a derivative featuring a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) at position 2 of the thiazole ring demonstrated the most beneficial antibacterial activity. nih.gov Some thiazole derivatives have also shown greater potential against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), than standard reference drugs like ampicillin. nih.gov

In another study, thiazole-2(3H)-thione derivatives were synthesized, with some compounds, including 3-(2-Methoxybenzyl)-4-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione, showing moderate growth inhibitory effects on Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. Similarly, Schiff-base coated magnetic nanoparticles using 2-amino-4-(4-methoxyphenyl)-1,3-thiazole were effective against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with results suggesting a stronger effect on the Gram-negative bacteria. nanomedicine-rj.comresearchgate.net However, other studies on different thiazole derivatives reported poor to moderate activity against Gram-negative strains while showing some inhibition of Gram-positive bacteria. researchgate.net

Table 1: Antibacterial Activity of Selected Thiazole Analogues This table is interactive. Click on headers to sort.

| Compound Class | Test Organism | Activity/Measurement | Source |

|---|---|---|---|

| Heteroaryl(aryl) thiazole derivatives | Gram-positive & Gram-negative bacteria | MIC: 0.17 to >3.75 mg/mL | nih.gov |

| Thiazole-2(3H)-thiones | Staphylococcus aureus, Bacillus subtilis | Moderate growth inhibition | |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated nanoparticles | Staphylococcus aureus, Escherichia coli | Desired anti-bacterial activity | nanomedicine-rj.comresearchgate.net |

The antifungal potential of thiazole derivatives is significant, with some studies reporting better antifungal than antibacterial activity. nih.gov A series of heteroaryl(aryl) thiazole derivatives showed promising results with MIC values in the range of 0.06–0.47 mg/mL and Minimum Fungicidal Concentration (MFC) values between 0.11–0.94 mg/mL. nih.gov Specifically, one derivative demonstrated superior activity with an MIC of 0.06–0.23 mg/mL. nih.gov

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited a very strong antifungal effect against clinical Candida albicans isolates, with MIC values as low as 0.008–7.81 µg/mL, an activity level comparable to or even higher than the standard drug nystatin. nih.gov Other research has also highlighted the efficacy of thiazole analogues against various Candida species. nih.gov Chalcone derivatives that incorporate a 1,3,4-thiadiazole (B1197879) ring, a bioisostere of thiazole, have also been synthesized and shown to possess superior antifungal activities in vitro. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Thiazole Analogues This table is interactive. Click on headers to sort.

| Compound Class | Test Organism | Activity/Measurement | Source |

|---|---|---|---|

| Heteroaryl(aryl) thiazole derivatives | Pathogenic Fungi | MIC: 0.06–0.47 mg/mL | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | MIC: 0.008–7.81 µg/mL | nih.gov |

| 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analogues | Candida species | High activity | nih.gov |

The mechanisms through which thiazole derivatives exert their antimicrobial effects are a subject of ongoing investigation. Docking studies have suggested that for some thiazole analogues, the antibacterial activity may arise from the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. nih.gov For antifungal activity, a putative mechanism is the inhibition of 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov

Other research on related methoxy-substituted aromatic compounds, such as 2-hydroxy-4-methoxybenzaldehyde, has shown that they can target the bacterial cell membrane. nih.gov This is evidenced by an increased release of intracellular proteins and nucleic acids and was confirmed through analyses of cell morphology and membrane potential. nih.gov Another potential mechanism involves the diffusion of nanoparticles coated with thiazole compounds into bacterial membranes, leading to their inactivation. nanomedicine-rj.com

Anticancer Potential of the this compound Scaffold

The thiazole scaffold is a privileged structure in the development of anticancer agents, with numerous derivatives showing promising activity against a wide variety of tumors. nih.govresearchgate.net The presence of a methoxyphenyl group is a common feature in many potent anticancer compounds, including those designed as tubulin polymerization inhibitors. nih.gov

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. In one study, a derivative, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide, was particularly effective against human leukemia cells (HL-60 and Jurkat), with IC50 values of 7.5 µg/mL and 8.9 µg/mL, respectively. dmed.org.ua The compound also showed activity against liver (HepG2), lung (A549), and glioma (U251, U373, T98G) cancer cells. dmed.org.uaresearchgate.net

Other studies have highlighted the broad-spectrum anticancer activity of related thiazole derivatives. For example, a series of arylidene-hydrazinyl-thiazoles exhibited excellent cytotoxic potential against pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cell lines. nih.gov Similarly, new thiazole-2(3H)-thiones containing a 4-(3,4,5-trimethoxyphenyl) moiety showed potent cytotoxic activity against lung (A549), breast (MCF-7), and ovarian (SKOV3) cancer cell lines, with most IC50 values below 10 μg/mL. nih.gov The substitution pattern on the phenyl ring attached to the thiazole core significantly influences cytotoxicity. For instance, derivatives with a 3-nitrophenyl ring often show higher cytotoxic potential compared to unsubstituted or other substituted counterparts. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives This table is interactive. Click on headers to sort.

| Compound/Derivative Class | Cancer Cell Line | Activity/Measurement (IC50) | Source |

|---|---|---|---|

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene] derivative | Leukemia (HL-60) | 7.5 µg/mL | dmed.org.ua |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene] derivative | Leukemia (Jurkat) | 8.9 µg/mL | dmed.org.ua |

| Thiazole-2(3H)-thiones (3-(chlorobenzyl) derivatives) | Breast (MCF-7) | 1.14 and 2.41 µg/mL | nih.gov |

| Arylidene-hydrazinyl-thiazoles | Pancreatic (BxPC-3) | Cell survival reduced to 23.85–26.45% at 10 µM | nih.gov |

| cis-Vinylamide-Linked Combretastatin Analogues | Breast (MCF-7) | Potent cytotoxic activity | researchgate.net |

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This is often achieved by targeting key cellular components and pathways.

One major target is the microtubule network. Several thiazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on tubulin. researchgate.netnih.gov This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis. researchgate.netnih.gov

The induction of apoptosis is further mediated by the modulation of key regulatory proteins. Studies have shown that treatment with these thiazole compounds leads to an increase in the activity of caspases, particularly caspase-3 and caspase-7, which are executioner enzymes in the apoptotic cascade. nih.govresearchgate.net Furthermore, these derivatives can alter the balance of the B-cell lymphoma-2 (Bcl-2) family of proteins. researchgate.net They often cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which promotes cell death. researchgate.netnih.gov This change in protein expression can lead to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov The activation of apoptosis has been confirmed by observing increased expression of cleaved-poly(ADP-ribose) polymerase (PARP), a hallmark of cells undergoing apoptosis. cardiff.ac.uk

Targeted Molecular Mechanisms (e.g., Bcl-2 inhibition)

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death), and its overexpression is a common factor in the survival and therapy resistance of cancer cells. nih.gov Consequently, small molecules that inhibit Bcl-2 are a promising strategy for developing new anticancer treatments. nih.gov Research has explored various heterocyclic compounds, including those with structural similarities to this compound derivatives, for their potential as Bcl-2 inhibitors.

A series of 1,3,4-thiadiazole derivatives featuring a 3-methoxyphenyl (B12655295) substituent were evaluated for their anticancer mechanisms, which included in silico (computational) tests to examine their activity against Bcl-2. nih.gov Similarly, a study on fused triazolothiadiazoles identified potent Bcl-2 inhibitory activity. nih.gov One compound in this series, 3-[6-(4-Methoxyphenyl)- chemimpex.commyskinrecipes.commdpi.com-triazolo[3,4-b]- chemimpex.commdpi.comresearchgate.net-thiadiazol-3-yl]-1H-indole (compound 5b ), which contains a methoxyphenyl group, was synthesized and evaluated. nih.gov The most potent compounds in the study featured dimethoxyphenyl substitutions, highlighting the role of the methoxy (B1213986) groups. nih.gov A competitive Bcl-2 ELISA assay confirmed that a related compound, 5k , is a potent Bcl-2 inhibitor. The study suggested that the presence of oxygen atoms in the methoxy groups, acting as hydrogen bond acceptors, significantly enhanced the inhibitory activity. nih.gov

Table 1: Examples of Methoxyphenyl-Containing Compounds Investigated for Bcl-2 Inhibition

| Compound Name | Class | Key Finding | Reference |

|---|---|---|---|

| 3-[6-(4-Methoxyphenyl)- chemimpex.commyskinrecipes.commdpi.com-triazolo[3,4-b]- chemimpex.commdpi.comresearchgate.net-thiadiazol-3-yl]-1H-indole | Triazolothiadiazole | Synthesized and evaluated for anti-apoptotic Bcl-2-inhibitory activity. | nih.gov |

| 3-[6-(2,4-Dimethoxyphenyl)- chemimpex.commyskinrecipes.commdpi.com-triazolo[3,4-b]- chemimpex.commdpi.comresearchgate.net-thiadiazol-3-yl]-1H-indole | Triazolothiadiazole | Showed selective sub-micromolar IC₅₀ growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. | nih.gov |

Anti-inflammatory Properties of Thiazole-Based Compounds

The thiazole scaffold is a component of numerous compounds investigated for anti-inflammatory properties. fabad.org.trnih.gov Derivatives of this compound are considered to have potential for exhibiting such activities. chemimpex.com

Studies on related heterocyclic structures have demonstrated notable anti-inflammatory effects. For instance, a series of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives were synthesized and showed anti-inflammatory activity. nih.gov Another study focused on 6-aryl chemimpex.commyskinrecipes.commdpi.comtriazolo[3,4-b] chemimpex.commdpi.comresearchgate.netthiadiazole derivatives, testing their anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nuph.edu.ua Within this series, the compound 3-(2-fluorophenyl)-6-(4-methoxy-phenyl) chemimpex.commyskinrecipes.commdpi.comtriazolo[3,4-b] chemimpex.commdpi.comresearchgate.netthiadiazole (compound 3d ) was identified as a hit compound with significant anti-exudative activity. nuph.edu.ua Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed, and most were found to effectively inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org

Table 2: Examples of Methoxyphenyl-Containing Heterocyclic Compounds with Anti-inflammatory Activity

| Compound Class | Specific Compound Example | Bioassay / Model | Key Finding | Reference |

|---|---|---|---|---|

| 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives | Not specified | Not specified | Compounds exhibit anti-inflammatory activity. | nih.gov |

| 6-aryl chemimpex.commyskinrecipes.commdpi.comtriazolo[3,4-b] chemimpex.commdpi.comresearchgate.netthiadiazole derivatives | 3-(2-fluorophenyl)-6-(4-methoxy-phenyl) chemimpex.commyskinrecipes.commdpi.comtriazolo[3,4-b] chemimpex.commdpi.comresearchgate.netthiadiazole | Carrageenan-induced paw edema in rats | Identified as a hit compound with anti-exudative activity. | nuph.edu.ua |

Antioxidant Activity Investigations

Oxidative stress is implicated in the pathology of many diseases, making the development of therapeutic antioxidants a key research area. researchgate.net Thiazole derivatives and related compounds containing methoxyphenyl groups have been a focus of antioxidant activity studies. mdpi.comnih.govnih.gov

One study synthesized a series of thiazolyl–catechol compounds and evaluated their antioxidant potential through various assays. mdpi.com The research aimed to understand how substituents on the thiazole ring influence the antioxidant activity of a catechol nucleus elsewhere in the molecule. mdpi.com Another investigation into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide screened the compounds for their antioxidant capacity using the DPPH radical scavenging method. nih.gov The study found that two compounds, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide , exhibited antioxidant activity approximately 1.4 times higher than the well-known antioxidant ascorbic acid. nih.gov Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone , was found to have a DPPH radical scavenging activity 1.13 times higher than ascorbic acid. nih.gov

Table 3: Antioxidant Activity of Representative Methoxyphenyl-Containing Compounds

| Compound Name | Assay | Result Compared to Standard (Ascorbic Acid) | Reference |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH radical scavenging | ~1.4 times higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH radical scavenging | ~1.4 times higher | nih.gov |

Exploration of Other Relevant Biological Activities (e.g., antidiabetic, anticonvulsant, antiprotozoal)

The thiazole ring is a versatile scaffold that has been incorporated into molecules designed to target a wide array of biological processes. globalresearchonline.netfabad.org.tr Beyond the activities previously discussed, derivatives have shown potential as antidiabetic, anticonvulsant, and antiprotozoal agents, among others. fabad.org.trnih.gov

Antidiabetic Activity: A series of thiazole-containing compounds were synthesized and investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors, a mechanism relevant to controlling blood glucose. Their activity was confirmed in a rat oral glucose tolerance test. globalresearchonline.net Another study noted that a thiazole derivative, 2-(3-(4-((6-ethoxybenzo[d]thiazol-2-yl)methylthio)phenyl)propanamido)benzoic acid, showed a decrease in blood glucose levels in diabetic mice. globalresearchonline.net

Anticonvulsant Activity: Researchers have synthesized 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino] derivatives of 4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones and tested them for anticonvulsant efficacy in vivo. globalresearchonline.net

Antiprotozoal Activity: Thiazole derivatives have also been explored for antileishmanial activity, a type of antiprotozoal effect. nih.gov

This broad spectrum of activity underscores the importance of the thiazole moiety in medicinal chemistry and the potential for developing novel therapeutics from this class of compounds. fabad.org.trnih.gov

Structure Activity Relationship Sar and Molecular Design Rationales

Influence of Substituent Variations on Pharmacological Potency

The pharmacological potency of derivatives of the 2-phenylthiazole (B155284) core is highly sensitive to the nature and position of substituents on the phenyl ring. Studies on various 2,4-disubstituted thiazoles have revealed that the introduction of specific functional groups can significantly enhance biological activities, such as antimicrobial and anticancer effects. nih.govnih.gov

For instance, research on 2,4-disubstituted thiazoles has shown that the presence of electron-donating groups like a methoxy (B1213986) (-OCH3) group or electron-withdrawing groups like a nitro (-NO2) group at the para position of the phenyl ring can lead to a marked improvement in antimicrobial activity. nih.gov In the context of anticancer activity, the position of the substituent on the phenyl ring is critical. Halogen substitutions, particularly a chloro group at the meta position of the benzene (B151609) ring, have been shown to improve anticancer activity. nih.gov Specifically, a 3,4-dichloro or 3-chloro substitution on the benzene ring exhibited better inhibitory activity than a 2,4-dichloro substitution. nih.gov

The following table summarizes the influence of various substituents on the phenyl ring of thiazole (B1198619) derivatives on their biological activity based on published research.

| Substituent | Position on Phenyl Ring | Observed Effect on Biological Activity | Reference |

| Methoxy (-OCH3) | para | Improved antimicrobial activity | nih.gov |

| Nitro (-NO2) | para | Improved antimicrobial activity | nih.gov |

| Chloro (-Cl) | meta | Improved anticancer activity | nih.gov |

| 3,4-Dichloro | meta, para | Better anticancer inhibitory activity than 2,4-dichloro | nih.gov |

| Bromo (-Br) | para > meta > ortho | Influences antimycobacterial activity in this order | nih.gov |

Role of the 3-Methoxyphenyl (B12655295) Moiety in Modulating Biological Activity

The 3-methoxyphenyl group at the C-2 position of the thiazole ring plays a crucial role in defining the pharmacological profile of the parent compound. The methoxy group, being an electron-donating group, can influence the electronic properties of the entire molecule, which in turn affects its interaction with biological targets. ijper.org Its position at the meta position is particularly significant.

In a study on 1,3,4-thiadiazole (B1197879) derivatives, the position of the 3-methoxyphenyl group was found to have a significant influence on cytotoxic activity. ijper.org Compounds where this moiety was rigidly attached directly to the heterocyclic ring showed different activity profiles compared to those where it was attached via a more flexible amino group. ijper.org Specifically, a compound containing two 3-methoxyphenyl groups exhibited exceptionally high cytotoxic activity against breast cancer cell lines. ijper.org This suggests that the 3-methoxyphenyl moiety is a key pharmacophoric feature for antitumor potential in certain heterocyclic scaffolds. ijper.org

Impact of Functionalization at Different Positions of the Thiazole Ring

The thiazole ring itself is a privileged scaffold in drug discovery due to its ability to form key interactions with biological targets. nih.gov The reactivity of the thiazole ring allows for functionalization at its C2, C4, and C5 positions, and modifications at these sites have profound effects on biological activity.

The order of electrophilic reactivity of the thiazole ring is generally considered to be 5 > 2 > 4, while the order of nucleophilic reactivity is 2 > 5 > 4. ijper.org This inherent reactivity guides the synthetic strategies for introducing various functional groups.

Functionalization at the C-4 position, as seen with the carbaldehyde group in the title compound, is a key area of investigation. The aldehyde group is a versatile chemical handle that can be converted into a wide array of other functional groups, such as amides, hydrazones, and Schiff bases, each imparting different physicochemical properties and potential biological activities. For example, the conversion of a thiazole-4-carbaldehyde to a Schiff base has been shown to yield compounds with good activity against hepatocellular carcinoma. nih.gov

Studies on 2-amino-thiazole-4-carboxylate derivatives have shown that the nature of the substituent at the C-4 position significantly influences antitumor activity. nih.gov Aromatic substitutions at this position generally lead to improved antitumor activity compared to aliphatic substitutions. nih.gov Furthermore, converting the C4-carboxylic acid to a carboxamide has been a successful strategy in developing potent anticancer agents. ijper.orgjst.go.jpmdpi.com

The following table illustrates the impact of functionalization at the C4 position of the thiazole ring on biological activity.

| C4-Substituent | Resulting Biological Activity | Reference |

| Carbaldehyde (converted to Schiff base) | Activity against hepatocellular carcinoma | nih.gov |

| Carboxylate (with aromatic substitution) | Improved antitumor activity | nih.gov |

| Carboxamide | Potent anticancer action | ijper.org |

| Carboxamides | Moderate anti-proliferation activities in breast and lung cancer cells | jst.go.jp |

Design Strategies for Enhanced Biological Efficacy and Selectivity

The rational design of more potent and selective thiazole-based therapeutic agents involves several key strategies. A primary approach is the modification of the lead compound, 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, to optimize its interaction with specific biological targets.

One successful strategy is the introduction of polar and ionizable hydrophilic groups to improve properties like aqueous solubility and bioavailability. nih.gov For instance, introducing an amino linkage between the phenyl "A" ring and the thiazole "B" ring in a series of 4-substituted methoxybenzoyl-aryl-thiazoles led to the development of the phenyl-aminothiazole (PAT) template. nih.gov These PAT compounds maintained potent anticancer activity and exhibited significantly improved solubility and bioavailability compared to the parent compounds. nih.gov

Another design strategy focuses on the linker between different parts of the molecule. Modifications of the linker connecting the thiazole ring to other chemical moieties have been explored to enhance potency. nih.gov For example, replacing a carbonyl linker with other groups has been investigated to extend structure-activity relationships. nih.gov

Furthermore, achieving selectivity, for instance between different enzyme isoforms like COX-1 and COX-2, is a major goal. The introduction of bulky groups can influence this selectivity. In a study of thiazole carboxamide derivatives, a bulky trimethoxy group on the phenyl ring led to selective inhibition of the COX-2 enzyme, as it could not bind as effectively to the smaller binding pocket of COX-1. metu.edu.tr

Molecular Hybridization Approaches Utilizing the Thiazole Scaffold

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create hybrid compounds with improved affinity, efficacy, and a better resistance profile. The thiazole scaffold is an excellent building block for such hybridization. nih.gov

The thiazole ring has been successfully hybridized with various other heterocyclic systems, including pyrazole (B372694), 1,3,4-thiadiazole, and coumarin, to generate novel compounds with a broad spectrum of biological activities. nih.gov For example, a close look at the structure-activity correlation of certain anticancer agents indicated that the thiazole ring, in conjunction with a 1,3,4-thiadiazole ring, is an essential requirement for cytotoxic activity. nih.gov

Hybrid molecules incorporating a thiazole and a pyrazoline moiety have also been synthesized and evaluated for their antimicrobial and anticancer activities. These studies demonstrate that the combination of these two heterocycles can lead to compounds with significant biological potential. The versatility of the thiazole ring makes it a valuable component in the ongoing quest to develop novel and effective therapeutic agents through molecular hybridization.

Synthetic Applications and Translational Relevance of 2 3 Methoxyphenyl Thiazole 4 Carbaldehyde

Utility as a Versatile Building Block in Complex Molecular Synthesis

The chemical architecture of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde makes it an exceptionally useful building block in organic synthesis. chemimpex.com The aldehyde functional group is a reactive site capable of undergoing a wide array of chemical transformations, including condensation reactions, oxidations, reductions, and additions of nucleophiles. sigmaaldrich.com Thiazoles themselves can act as formyl synthons, where the thiazole (B1198619) ring can be converted to an aldehyde, highlighting the synthetic versatility of this heterocyclic system. wikipedia.org

The compound's structure allows chemists to construct complex molecular architectures through various synthetic strategies. chemimpex.com For instance, the aldehyde can react with amines to form Schiff bases, which can be further modified or used as ligands in coordination chemistry. Its reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, via Knoevenagel condensation, lead to the formation of new carbon-carbon bonds and more elaborate structures. nih.gov Furthermore, the thiazole ring itself can be part of cyclization reactions, leading to fused heterocyclic systems like thiopyrano[2,3-d]thiazoles. researchgate.net The synthesis of thiazole derivatives has attracted significant interest, with numerous methods being developed beyond the classic Hantzsch synthesis to access diverse molecular skeletons. ingentaconnect.comresearchgate.net The use of such heterocyclic aldehydes as building blocks is a key strategy for efficiently creating libraries of complex, drug-like molecules. beilstein-journals.org

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Schiff Base Formation | Primary Amines | Imines | nih.gov |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated Carbonyl Compounds | nih.gov |

| Reduction | Sodium Borohydride (NaBH₄) | Alcohols (Hydroxymethylthiazoles) | wikipedia.org |

| Wittig Reaction | Phosphonium Ylides | Alkenes | researchgate.net |

| Cyclocondensation | Dinucleophiles (e.g., Thiosemicarbazide) | Fused Heterocyclic Systems | nih.gov |

Applications in Pharmaceutical Development as a Key Intermediate

The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govingentaconnect.commdpi.com Consequently, this compound serves as a crucial intermediate in the development of new pharmaceutical agents. chemimpex.com Its derivatives are explored for various therapeutic applications, including as treatments for neurological disorders, inflammation, and microbial infections. chemimpex.comchemimpex.com

Research has demonstrated that modifying the core structure of this thiazole derivative can lead to compounds with potent biological effects. It is used in the synthesis of molecules with potential antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. chemimpex.comnih.gov For example, thiazole derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors for cancer therapy and as inhibitors of carbonic anhydrase enzymes. nih.govnih.gov The scaffold has been incorporated into novel compounds targeting multidrug-resistant bacteria and fungi. mdpi.com Furthermore, the thiazole ring is a component of antiviral drugs like Ritonavir and has been investigated in complexes targeting viruses such as COVID-19. mdpi.comajol.info The ability to derivatize the aldehyde group allows for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery. chemimpex.com

Table 2: Pharmaceutical Applications of Thiazole-Based Compounds

| Therapeutic Area | Target/Mechanism | Example Compound Class/Derivative | Reference(s) |

|---|---|---|---|

| Oncology | Tubulin Polymerization Inhibition, PI3K/mTOR Inhibition | 4-Substituted Methoxybenzoyl-aryl-thiazoles, Hydrazone derivatives | nih.govnih.gov |

| Neurological Disorders | CNS-active agents | General thiazole derivatives | chemimpex.comnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral (e.g., Anti-HIV) | Thiazole-based peptides, Thiazole-coated nanoparticles, Ritonavir | chemimpex.commdpi.comnanomedicine-rj.com |

| Inflammation | Anti-inflammatory agents | 2-(3-Methoxyphenyl)thiazole-4-carboxylic acid esters | chemimpex.com |

| Enzyme Inhibition | Carbonic Anhydrase Inhibition | Thiazole-methylsulfonyl derivatives | nih.gov |

Exploration in Agricultural Chemistry for Agrochemical Development

In the field of agricultural science, the thiazole heterocycle is a well-established structural component of many effective agrochemicals. acs.orgacs.org Thiazole-containing compounds are used to protect crops from pests and diseases, contributing to improved yields. nbinno.com this compound is utilized as a precursor in the synthesis of novel pesticides and herbicides. chemimpex.comchemimpex.com The biological activity of the thiazole ring is key to the efficacy of these agrochemicals, which are designed to be potent against target organisms while minimizing environmental impact. chemimpex.comacs.org

The versatility of the thiazole scaffold allows for structural modifications to create compounds with enhanced insecticidal, fungicidal, or herbicidal properties. nbinno.com Commercially successful pesticides such as Thiamethoxam and Clothianidin contain a thiazole ring, demonstrating the importance of this moiety in crop protection. researchgate.net Research focuses on designing new thiazole derivatives by reacting intermediates like this compound to develop next-generation agrochemicals that can address challenges such as pest resistance and environmental safety. nbinno.comresearchgate.net The goal is to create pesticides with high efficiency and broad-spectrum effectiveness. acs.orgacs.org

Table 3: Thiazole Ring in Agrochemicals

| Agrochemical Type | Mode of Action | Example(s) | Reference(s) |

|---|---|---|---|

| Insecticides | Neonicotinoids (nAChR agonists), Ryanodine receptor modulators | Thiamethoxam, Clothianidin, Oxathiapiprolin | researchgate.net |

| Fungicides | Various (e.g., melanin (B1238610) biosynthesis inhibition) | Thiabendazole, Ethaboxam, Thifluzamide | wikipedia.orgresearchgate.net |

| Herbicides | Various | Benzothiazole-based herbicides | researchgate.net |

| Nematicides | Various | Fluensulfone | researchgate.net |

Potential in Material Science for Novel Material Generation

The applications of this compound extend beyond the life sciences into the realm of material science. chemimpex.com The compound is explored for its potential in creating novel materials with unique properties. chemimpex.com Its ability to undergo various chemical transformations makes it a valuable intermediate for chemists aiming to produce complex molecular structures for materials applications. chemimpex.com

Specifically, this thiazole derivative can serve as a building block for the synthesis of dyes and pigments. chemimpex.com The extended conjugated system that can be formed by reacting the aldehyde group contributes to the chromophoric properties of the resulting molecules. Thiazole-based dyes are known and used commercially, for instance, in the dyeing of cotton. wikipedia.org Furthermore, the compound is investigated for its role in generating new polymers and coatings. These materials may exhibit enhanced durability and chemical resistance, making them suitable for a variety of industrial applications. chemimpex.com

Table 4: Applications in Material Science

| Material Type | Potential Properties/Applications | Basis of Utility | Reference(s) |

|---|---|---|---|

| Dyes & Pigments | Coloring agents for textiles (e.g., cotton), plastics | Extended π-conjugation from thiazole and derivative groups | chemimpex.comwikipedia.org |

| Polymers | Enhanced durability, chemical resistance, thermal stability | Incorporation of stable heterocyclic thiazole units into polymer backbone | chemimpex.com |

| Coatings | Protective surface layers with improved resistance | Formation of cross-linked polymer networks from thiazole precursors | chemimpex.com |

| Functional Materials | Coated nanoparticles for specialized applications (e.g., antibacterial surfaces) | Surface functionalization of materials like magnetic nanoparticles | nanomedicine-rj.com |

Future Perspectives and Emerging Research Directions

Development of Greener and More Efficient Synthetic Pathways

Traditional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste, creating environmental concerns. nih.gov The future of synthesizing 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde and its analogs lies in the adoption of green chemistry principles. This involves employing renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.gov

Emerging sustainable methodologies applicable to thiazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Green Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids can drastically reduce the environmental footprint of the synthesis process. nih.gov

Catalyst-Based Approaches: The use of reusable, non-toxic catalysts can enhance efficiency and simplify purification. nih.gov

Mechanochemistry: This solvent-free approach involves grinding reactants together, offering a highly efficient and environmentally friendly alternative. nih.gov

A key metric in this evolution is the Process Mass Intensity (PMI), which measures the ratio of raw materials to the final product. By adopting greener techniques, as seen in the synthesis of other complex pharmaceuticals, the PMI for producing thiazole-based compounds can be significantly reduced, leading to less waste and lower costs. epa.gov The goal is to develop scalable, cost-effective, and sustainable pathways that make these valuable compounds more accessible for research and commercial applications. nih.govsemanticscholar.org

Identification of Novel Biological Targets and Therapeutic Applications

This compound serves as a crucial intermediate for synthesizing compounds with a wide array of biological activities. chemimpex.com While thiazole derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties, future research aims to identify novel and more specific biological targets. chemimpex.comnih.gov

Emerging therapeutic areas and targets include:

Oncology: Derivatives have shown promise as tubulin polymerization inhibitors, which disrupt cell division in cancer cells. nih.govnih.gov Future work will likely explore their efficacy against specific cancer cell lines and their potential to overcome multidrug resistance. nih.govnih.gov New thiazole carboxamides have also been designed as cyclooxygenase (COX) inhibitors for their potential antitumor effects. nih.gov

Neurological Disorders: The compound is a key building block for agents targeting neurological conditions, an area ripe for further exploration to identify specific receptors or enzymes in the central nervous system. chemimpex.com

Enzyme Inhibition: Thiazole-based molecules are actively studied as enzyme inhibitors. chemimpex.com Research is expanding to identify novel enzymatic targets, such as α-glucosidase for diabetes management, and to understand the structure-activity relationships that govern their inhibitory potential. nih.govresearchgate.net

Agricultural Chemistry: Beyond medicine, this compound is used to create agrochemicals. chemimpex.com Future research may focus on developing more potent and selective pesticides or herbicides with improved environmental safety profiles. chemimpex.comjifro.ir

Integration of Advanced Computational Methodologies for Rational Drug Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of more potent and selective drug candidates while reducing the time and cost of development. For derivatives of this compound, these methodologies are crucial for predicting biological activity and understanding molecular interactions.

Advanced computational techniques being integrated into the research pipeline include:

| Computational Method | Application in Thiazole-Based Drug Design | References |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to the active site of a biological target, such as tubulin or COX enzymes. This helps in prioritizing compounds for synthesis and biological testing. | nih.govnih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculates the electronic properties of molecules, providing insights into their reactivity, stability, and potential interactions with biological targets. | nih.gov |

| MM-GBSA | The Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is used to estimate the binding free energy of a ligand to a protein, offering a more accurate prediction of binding affinity than docking scores alone. | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity, guiding the design of new molecules with improved potency. | nih.gov |

| ADMET Prediction | In silico prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify potential liabilities early in the drug discovery process. | nih.gov |

These computational approaches allow researchers to build detailed structure-activity relationship (SAR) models, facilitating the targeted modification of the thiazole scaffold to enhance desired properties and minimize off-target effects. nih.govmdpi.com

Exploration of this compound in Combination Therapies

As the understanding of diseases like cancer becomes more nuanced, combination therapies that target multiple pathways simultaneously are gaining prominence. A significant future direction for potent derivatives of this compound is their evaluation in combination with other therapeutic agents. For instance, since some derivatives act as tubulin inhibitors, a well-established anticancer mechanism, they are prime candidates for combination therapies. nih.gov Pairing a thiazole-based tubulin inhibitor with a drug that has a different mechanism of action, such as a DNA-damaging agent or an immune checkpoint inhibitor, could lead to synergistic effects, enhanced tumor cell killing, and the potential to overcome drug resistance. Future preclinical and clinical studies are needed to explore these potential therapeutic synergies.

Design and Synthesis of Hybrid Molecules with Enhanced Multimodal Activities

Molecular hybridization is a cutting-edge strategy in drug design that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. acs.org This approach aims to produce compounds with enhanced potency, dual or multiple modes of action, and potentially improved drug resistance profiles. acs.org The 2-(3-methoxyphenyl)thiazole scaffold is an ideal component for such hybrids due to its versatile chemistry and established biological importance.

Future research will increasingly focus on designing and synthesizing novel hybrid molecules. Examples of this strategy include:

| Hybrid Molecule Class | Constituent Pharmacophores | Resulting Biological Activity | Reference |

| Thiazole-Pyrazole Hybrids | Thiazole + Pyrazole (B372694)/Pyrazoline | Enhanced anticancer and antimicrobial activities. | acs.org |

| Thiazole-Sulfonamide Hybrids | Thiazole + Sulfonamide | Dual inhibition of tubulin and carbonic anhydrase IX for anticancer applications. | nih.gov |

| Thiazole-Hydrazone-Indole Conjugates | Thiazole + Hydrazone + Indole | Potent tubulin polymerization inhibition. | nih.gov |

| Thiazole-Chalcone Hybrids | Thiazole + Chalcone | Potent tubulin inhibitory activity. | nih.gov |

This strategy of creating hybrid molecules allows for the development of multi-targeted agents that can address complex diseases more effectively than single-target drugs. nih.gov The exploration of new combinations of pharmacophores linked to the 2-(3-methoxyphenyl)thiazole core represents a vibrant and promising frontier in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Knöevenagel condensation or Vilsmeier-Haack reactions . For example, substituted carbaldehydes can be prepared by reacting acetophenone derivatives with aromatic aldehydes under reflux in glacial acetic acid or PEG-400 (a solvent enabling catalyst-free reactions at room temperature) . Hantzsch condensation is another approach, where thiosemicarbazones react with halogenated acetophenones to form thiazole cores . Yields depend on solvent choice, temperature, and catalyst presence. For instance, PEG-400 reduces side reactions compared to acetic acid, improving purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for confirming substituent positions and regioselectivity. Infrared (IR) spectroscopy identifies functional groups like aldehyde (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity by matching calculated vs. experimental C/H/N/S percentages .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation of the aldehyde group. Monitor for degradation via periodic TLC or HPLC, as moisture and heat may accelerate decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during thiazole ring formation be addressed in derivatives of this compound?